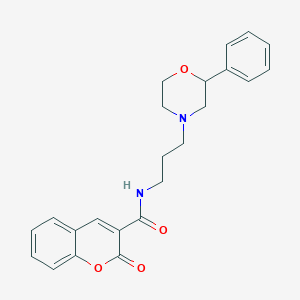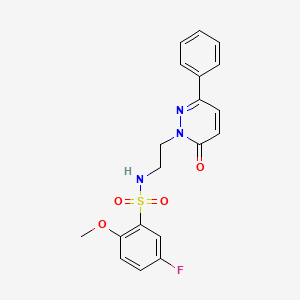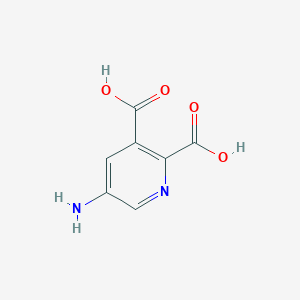
2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide" is a derivative of the chromene carboxamide family, which has been extensively studied due to its pharmacological significance. Chromene carboxamides have been identified as potential inhibitors of monoamine oxidase-B and as ligands for adenosine receptors, particularly the A3 subtype . The chromene scaffold is a privileged structure in drug discovery, and its derivatives have been evaluated for various biological activities, including HIV-1 integrase inhibition .
Synthesis Analysis
The synthesis of chromene carboxamide derivatives typically involves a multi-step pathway starting from 2-hydroxybenzaldehyde and diethyl malonate, followed by hydrolysis and coupling with different aromatic amines . The specific synthesis route for the compound is not detailed in the provided papers, but similar compounds have been synthesized through related pathways, indicating the versatility and adaptability of the synthetic methods for this class of compounds.
Molecular Structure Analysis
The molecular structure of chromene carboxamide derivatives has been characterized using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectroscopy . X-ray crystallography has been employed to determine the molecular and supramolecular structures, revealing detailed conformational and structural information . These studies have shown that the molecular conformations of these compounds are influenced by intramolecular interactions, which can affect their biological activity .
Chemical Reactions Analysis
Chromene carboxamide derivatives can undergo chemical reactions such as reductive ring opening, as seen in the conversion of chromano-piperidine-fused isoxazolidines to 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide . This process involves reductive NO bond cleavage followed by tandem intramolecular rearrangements, demonstrating the reactivity and potential for chemical modification of the chromene scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene carboxamide derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and the planarity of the molecules can influence their solubility, stability, and reactivity . The crystal structure of related compounds, such as 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, is sustained by hydrogen bonds, which can also affect the compound's physical properties and its interactions with biological targets .
Applications De Recherche Scientifique
Crystallographic Studies
4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been studied for their crystallographic properties. These compounds, including similar chromene-carboxamides, exhibit unique conformations and crystallization patterns in different space groups, with variations in the orientation of the amide O atom and the pyran ring O atom (Reis et al., 2013).
Synthesis and Biological Properties
Research has explored the synthesis of chromene-carboxamide derivatives and their biological properties. For instance, the synthesis of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and their antibacterial properties were investigated (Ramaganesh et al., 2010).
Eco-friendly Synthesis Approaches
Eco-friendly synthesis methods for 2-oxo-2H-chromene-3-carboxamides have been developed, utilizing aqueous solutions and catalytic processes for improved atom economy and yield (Proença & Costa, 2008).
Antimicrobial Applications
Chromene-based N-heterocycles, including 2-oxo-2H-chromene-3-carboxamide derivatives, have shown significant antimicrobial activities in various studies. These compounds have been used as building blocks for new azole systems with high antimicrobial activity (Azab et al., 2017).
Molecular Probes in Radiation Biology
2-oxo-2H-chromene-3-carboxamide derivatives have been developed as molecular probes for detecting hydroxyl radicals produced by radiation in biological systems. These compounds have applications in understanding the impact of radiation at the molecular level (Singh et al., 2008).
Green Chemistry Synthesis
Potassium phthalimide has been used as a catalyst for the synthesis of 2-oxo-2H-chromene-3-carboxamide derivatives, offering an environmentally friendly and cost-effective method (Kiyani & Daroonkala, 2015).
Mécanisme D'action
The mechanism of action would depend on the specific biological target of this compound. Many chromene derivatives have shown diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial activities . Similarly, compounds containing a phenylmorpholino group are known to have versatile biological activities.
Orientations Futures
Propriétés
IUPAC Name |
2-oxo-N-[3-(2-phenylmorpholin-4-yl)propyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-22(19-15-18-9-4-5-10-20(18)29-23(19)27)24-11-6-12-25-13-14-28-21(16-25)17-7-2-1-3-8-17/h1-5,7-10,15,21H,6,11-14,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFSNUPJAVPMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2499042.png)

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)
![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)
![9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2499051.png)
![2-Chloro-N-[3-(2-chloro-6-methylphenyl)propyl]acetamide](/img/structure/B2499052.png)
![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2499054.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)


![3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2499060.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2499061.png)